molecular formula C22H21NO6 B2809368 2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874463-05-5

2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2809368
CAS No.: 874463-05-5
M. Wt: 395.411
InChI Key: UEYJXYYLXYLBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione scaffold. The 3,4,5-trimethoxyphenyl substituent at position 1 and an ethyl group at position 2 are critical structural features. Its synthesis involves a one-pot multicomponent reaction of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions (yields: 43–86%) .

Properties

IUPAC Name

2-ethyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-5-23-18(12-10-15(26-2)20(28-4)16(11-12)27-3)17-19(24)13-8-6-7-9-14(13)29-21(17)22(23)25/h6-11,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYJXYYLXYLBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and may involve high-temperature refluxing .

Industrial Production Methods

Industrial production of this compound may employ continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been achieved through multicomponent reactions that utilize readily available reagents. The process often involves one-pot reactions that enhance efficiency and yield. For instance, a study demonstrated the successful synthesis of various derivatives using a multicomponent approach that resulted in high yields (up to 92%) and good purity (>95%) under mild conditions .

Antibacterial Properties:
Research has shown that derivatives of chromeno[3,4-c]pyrrole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds have demonstrated effectiveness comparable to standard antibiotics like gentamicin .

Anticancer Potential:
Some studies have indicated that chromeno derivatives possess anticancer properties. The ability to inhibit cancer cell proliferation has been observed in various assays, making these compounds candidates for further investigation in cancer therapeutics .

Medicinal Chemistry Applications

The compound's structure allows for modifications that can enhance its pharmacological profiles. For instance:

  • Ligand Development: Certain derivatives have been explored as ligands for benzodiazepine receptors, which are crucial in the treatment of anxiety and sleep disorders .
  • Drug Design: The chromeno framework is attractive for drug design due to its ability to interact with biological targets effectively. The presence of methoxy groups can influence the binding affinity and selectivity towards specific receptors.

Data Tables

Application Details References
Antibacterial ActivityEffective against Staphylococcus aureus and Escherichia coli
Anticancer ActivityInhibits proliferation of cancer cells in vitro
Ligand for ReceptorsActs as a ligand for benzodiazepine receptors
Drug Design PotentialModifiable structure enhances pharmacological profiles

Case Studies

  • Synthesis Optimization Study:
    A recent study optimized the synthesis conditions for this compound using different solvents and temperatures. The results indicated that ethanol as a solvent significantly improved yields compared to other solvents like THF or MeCN .
  • Biological Evaluation:
    In another study focusing on the biological evaluation of synthesized derivatives, several compounds were tested for their antibacterial properties. The results showed that modifications in the methoxy substitution pattern led to enhanced activity against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can disrupt cellular processes, leading to anti-cancer and antimicrobial effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The ethyl group in the target compound is a simple alkyl substituent. Analogs with alternative groups at position 2 include:

Compound Name Position 2 Substituent Molecular Formula Melting Point (°C) Yield (%) Key Features
Target Compound Ethyl C21H21NO6 Not reported ~50–70 Balanced lipophilicity
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... 2-Hydroxyethyl C24H25NO7 195–197 52 Enhanced polarity due to hydroxyl group
2-Allyl-1-(4-ethylphenyl)-7-methyl-... Allyl C23H21NO5 235–237 43 Increased steric bulk
2-[2-(Dimethylamino)ethyl]-1-(3,4,5-trimethoxyphenyl)-... Dimethylaminoethyl C24H26N2O6 Not reported Not reported Potential for charge interactions

Key Observations :

  • Ethyl vs. Hydroxyethyl: The hydroxyethyl analog (C24H25NO7) exhibits higher polarity, evidenced by a lower melting point (195–197°C vs.
  • Ethyl vs. Allyl : Allyl substituents increase steric hindrance, possibly reducing synthetic yields (43% vs. 52% for hydroxyethyl) .
  • Ethyl vs.

Aromatic Substitutions at Position 1

The 3,4,5-trimethoxyphenyl group is a hallmark of this compound. Comparisons with analogs bearing other aryl groups:

Compound Name Position 1 Substituent Molecular Formula Biological Relevance
Target Compound 3,4,5-Trimethoxyphenyl C21H21NO6 Tubulin binding motif
1-(4-Ethylphenyl)-... 4-Ethylphenyl C23H21NO5 Reduced electron-donating capacity
1-(3,4-Dimethoxyphenyl)-... (NCGC00538279) 3,4-Dimethoxyphenyl C22H20ClNO6 Moderate tubulin inhibition

Key Observations :

  • Trimethoxy vs. Dimethoxy : The 3,4,5-trimethoxyphenyl group provides stronger electron-donating effects and optimal steric fit in the colchicine-binding site of tubulin, as shown in docking studies .
  • Trimethoxy vs.

Chromeno-Pyrrole Core Modifications

Variations in the chromeno-pyrrole core influence physicochemical properties:

Compound Name Core Modification IR (C=O Stretching, cm⁻¹) ¹H NMR (Key Signals)
Target Compound Unsubstituted core 1711, 1652 δ 6.67 (s, 2H, trimethoxyphenyl)
5,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-... 5,7-Dimethyl substitution 1711, 1593 δ 2.49 (s, 3H, CH3), δ 2.37 (s, 3H, CH3)
6-Methoxy-1-(2-methoxyphenyl)-... 6-Methoxy substitution Not reported δ 3.65 (s, 3H, OCH3)

Key Observations :

  • Methyl Substitutions : 5,7-Dimethyl groups increase hydrophobicity, as seen in IR and NMR shifts .

Biological Activity

2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the family of chromeno[2,3-c]pyrroles. This class of compounds has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.

  • Molecular Formula : C20H22N2O6
  • Molecular Weight : 370.4 g/mol
  • LogP : 2.1 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 5
  • Rotatable Bond Count : 6

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole category exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related damage in cells. For example, studies have shown that derivatives of chromeno[2,3-c]pyrroles can effectively reduce oxidative stress markers in vitro .

Antimicrobial Activity

The compound has demonstrated antibacterial activity against various strains of bacteria. In particular, it has shown effectiveness comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromeno[2,3-c]pyrrole derivatives. For instance, compounds similar to this compound have been found to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of various chromeno[2,3-c]pyrrole derivatives, it was found that the presence of methoxy groups significantly enhanced radical scavenging activity. The compound exhibited an IC50 value indicating effective inhibition of lipid peroxidation in cellular models.

Study 2: Antimicrobial Evaluation

A series of tests were conducted to evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus16Gentamicin16
Escherichia coli32Gentamicin32

Study 3: Anticancer Activity

In vitro assays showed that treatment with the compound led to a dose-dependent decrease in cell viability in both A549 and MCF-7 cell lines. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Q & A

Q. What are the established synthetic methodologies for this compound?

The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • Core formation : Cyclization under mild conditions (e.g., methanol, room temperature) to generate the chromeno-pyrrole-dione scaffold.
  • Functionalization : Introduction of substituents (e.g., 3,4,5-trimethoxyphenyl) via electrophilic aromatic substitution or alkylation.
  • Optimization : Reaction parameters like solvent choice (methanol, dioxane) and stoichiometric ratios (1:1:1 for starting reagents) are critical for yields (43–86%) .

Q. How is structural characterization performed for this compound?

Spectroscopic methods are employed:

  • NMR : 1H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.63 ppm), methoxy groups (δ 3.81–3.68 ppm), and methyl substituents (δ 2.37 ppm) .
  • IR : Carbonyl stretching vibrations (1709–1711 cm⁻¹) confirm diketone functionality .
  • Elemental analysis : Validates molecular composition (e.g., C: 65.59%, H: 5.73% for analogs) .

Q. What biological activities are associated with this compound class?

Chromeno-pyrrole-diones exhibit:

  • Anticancer potential : Interaction with cellular targets like kinases or DNA topoisomerases.
  • Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways. Note: Specific IC50 values require validation via biochemical assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yields in MCRs?

Systematic screening of variables is essential:

ParameterImpact on YieldExample from Evidence
Solvent Polar solvents (methanol) enhance cyclization vs. non-polar (toluene) .Methanol yields 24–86% .
Heating time Donor-substituted aldehydes require longer heating (2 h) vs. acceptor groups (15 min) .
Catalysts Organometallic catalysts (Pd/C) improve selectivity in functionalization steps .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Target validation : Employ molecular docking to identify binding modes with proteins (e.g., kinases) and confirm via surface plasmon resonance (SPR) .
  • Meta-analysis : Compare data across analogs (e.g., fluoro vs. methoxy substituents) to isolate structure-activity relationships .

Q. How can combinatorial libraries of analogs be designed for SAR studies?

  • Diversification : Vary substituents on aryl aldehydes (e.g., halogen, methoxy) and amines (e.g., benzyl, allyl) to generate 223+ analogs .
  • High-throughput screening : Use automated platforms to assess bioactivity (e.g., inhibition of tubulin polymerization) .
  • Data clustering : Apply cheminformatics tools (e.g., PCA) to group compounds by electronic or steric properties .

Methodological Considerations

Q. What techniques validate purity and stability during synthesis?

  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (retention time: 8–12 min) .
  • Stability testing : Monitor degradation under stress conditions (pH 1–13, 40–80°C) using UV-Vis spectroscopy .

Q. How are molecular interactions with biological targets elucidated?

  • In vitro assays : Fluorescence polarization for binding affinity (Kd) measurements .
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., COX-2) .
  • Computational modeling : Molecular dynamics simulations to predict binding kinetics .

Data Contradiction Analysis

Q. Why do yields vary significantly in reported syntheses?

Discrepancies arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) reduce cyclization efficiency vs. electron-donating groups (methoxy) .
  • Isolation methods : Chromatography-free crystallization (70% yield) vs. column purification (50% yield) .

Q. How to address inconsistent bioactivity in cell-based vs. enzyme assays?

  • Membrane permeability : LogP values >3 may enhance cellular uptake but reduce aqueous solubility, skewing enzyme assay results .
  • Metabolic stability : Hepatic microsome assays identify rapid degradation in cell-based systems .

Tables for Reference

Q. Table 1: Representative Reaction Conditions for MCRs

ComponentExample ReagentsConditionsYield Range
Aldehyde3,4,5-TrimethoxybenzaldehydeMethanol, rt, 1.5 h24–86%
AmineEthylamineDioxane, reflux, 2 h43–70%
Dioxobutanoate derivativeMethyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoateCatalyst-free52–76%

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1H NMRδ 7.63 (s, aromatic H), δ 3.81 (methoxy)
IR1711 cm⁻¹ (C=O stretch)
MSm/z 440.1 [M+H]+

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.